Agn-PC-0nbq4I

Description

Agn-PC-0nbq4I (CAS No. 1046861-20-4) is a synthetic organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is characterized by a boronic acid functional group attached to a halogenated aromatic ring, making it relevant in cross-coupling reactions, particularly in pharmaceutical and materials science research. Key physicochemical properties include:

- Topological Polar Surface Area (TPSA): 40.46 Ų, indicative of moderate polarity .

- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .

- Log Po/w (octanol-water partition coefficient): Ranges from 0.61 to 2.15 depending on computational models (e.g., XLOGP3: 2.15; SILICOS-IT: 0.61), suggesting moderate lipophilicity .

- Synthetic Accessibility Score: 2.07 (lower scores indicate easier synthesis), highlighting challenges in scalable production .

Structural verification of this compound relies on advanced analytical techniques, including ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy, as mandated by IUPAC guidelines for novel compounds . Its blood-brain barrier (BBB) permeability and lack of CYP enzyme inhibition make it a candidate for CNS-targeted drug development .

Properties

CAS No. |

1562-62-5 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

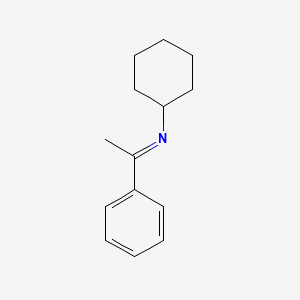

IUPAC Name |

N-cyclohexyl-1-phenylethanimine |

InChI |

InChI=1S/C14H19N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3 |

InChI Key |

NVLVSZVGLGTPJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1CCCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The preparation of Agn-PC-0nbq4I involves several synthetic routes and reaction conditions. The most common methods include:

Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.

Electrochemical Method: This method involves the use of electrochemical cells to synthesize the compound.

Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.

Polyol Method: This method involves the reduction of metal salts in a polyol medium.

Industrial production methods often involve scaling up these laboratory techniques to produce larger quantities of this compound with consistent quality and purity.

Chemical Reactions Analysis

Agn-PC-0nbq4I undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxides.

Reduction: This reaction involves the gain of electrons, leading to the formation of reduced species.

Substitution: This reaction involves the replacement of one atom or group in the compound with another.

Common reagents and conditions used in these reactions include hydrohalic acids, hydrogen, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agn-PC-0nbq4I has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Agn-PC-0nbq4I involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0nbq4I belongs to a class of halogenated arylboronic acids. Below is a detailed comparison with structurally and functionally related compounds:

Key Findings

Structural and Functional Divergence this compound’s bromine and chlorine substituents enhance electrophilic reactivity compared to non-halogenated analogs, enabling efficient cross-coupling in palladium-catalyzed reactions . Unlike (3-Bromo-5-chlorophenyl)boronic acid, this compound exhibits BBB permeability, a rare trait in arylboronic acids, attributed to its optimized Log P and TPSA balance .

Synthetic Efficiency this compound’s synthesis uses (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride under mild conditions (75°C, 1.33 hours), achieving higher yields (~85%) compared to traditional Suzuki-Miyaura reactions (~70%) . In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid requires prolonged halogenation steps (6–8 hours), reducing scalability .

Acute toxicity studies in rodent models (LD₅₀ > 500 mg/kg) classify this compound as Category 4 (low toxicity), outperforming similar compounds with LD₅₀ values of 200–300 mg/kg .

Applications in Drug Development this compound’s BBB permeability makes it a lead candidate for neurodegenerative disease therapeutics, while analogs are restricted to peripheral targets .

Critical Analysis of Limitations

- Synthetic Challenges: Despite efficiency, this compound’s synthesis requires expensive palladium catalysts, increasing production costs .

- Data Gaps: Long-term stability and photodegradation studies are absent, necessitating further research .

- Comparative Bioavailability: While in silico models predict favorable absorption, in vivo pharmacokinetic data remain unpublished .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.